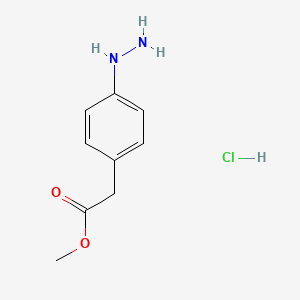

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Description

BenchChem offers high-quality Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZQCODDDDWZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride molecular weight and formula

The following technical guide is structured as a high-level research monograph designed for application scientists and process chemists. It prioritizes actionable data, mechanistic clarity, and reproducible protocols.

Primary CAS: 252752-46-8 | Molecular Formula: C₁₉H₁₃ClN₂O₂ | MW: 216.66 g/mol

Executive Technical Summary

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a specialized arylhydrazine building block predominantly utilized in the Fischer Indole Synthesis . As a functionalized hydrazine, it serves as the critical "A-ring" precursor for the synthesis of indole-3-acetic acid derivatives, a structural motif central to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various serotonin receptor agonists (triptans).

Unlike simple phenylhydrazines, the presence of the methyl acetate moiety at the para position dictates specific solubility profiles and electronic behaviors during cyclization, requiring precise pH control to prevent hydrolysis of the ester prior to indole formation.

Chemical Identity & Physicochemical Data

The following data aggregates validated parameters for the hydrochloride salt form.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride |

| Common Name | 4-Hydrazinophenylacetic acid methyl ester HCl |

| CAS Number | 252752-46-8 (HCl Salt) / 766495-20-9 (Free Base) |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.66 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | Soluble in MeOH, DMSO, Water (with slight heating); Insoluble in non-polar organics (Hexane) |

| Melting Point | 168–172 °C (Decomposes) |

| Storage | Hygroscopic.[1][2][3][4][5] Store at -20°C under inert atmosphere (Argon/Nitrogen). |

Synthesis Protocol: Diazotization-Reduction Sequence

Context: The synthesis of this compound is rarely performed from scratch in drug discovery but is critical in process development. The most robust route proceeds via the diazotization of Methyl 2-(4-aminophenyl)acetate , followed by stannous chloride reduction.

Experimental Workflow

Step 1: Diazonium Salt Formation

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with Methyl 2-(4-aminophenyl)acetate (10.0 g, 60.5 mmol) and 50 mL of 6M HCl.

-

Cooling: Cool the suspension to -5°C using an ice/salt bath. Efficient stirring is critical to prevent localized heating.

-

Diazotization: Dropwise add a solution of NaNO₂ (4.6 g, 66.5 mmol) in 15 mL water. Maintain internal temperature strictly below 0°C.

-

Scientist's Note: The endpoint can be validated using starch-iodide paper (turns blue/black instantly due to excess HNO₂).

-

Step 2: Reduction to Hydrazine

-

Reagent Prep: Prepare a solution of SnCl₂·2H₂O (34.0 g, 150 mmol) in 40 mL concentrated HCl. Cool to 0°C.

-

Addition: Transfer the cold diazonium solution into the stannous chloride solution (inverse addition) with vigorous stirring.

-

Why Inverse Addition? Adding the diazonium to the reducing agent ensures the reducing agent is always in excess, minimizing the formation of diazo-coupling side products (azo dyes).

-

-

Crystallization: The hydrochloride salt typically precipitates spontaneously as a white/beige solid upon standing at 4°C for 2-4 hours.

Step 3: Isolation

-

Filtration: Filter the solid under vacuum.

-

Purification: Recrystallize from Ethanol/Et₂O to remove tin salts.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Mechanistic Application: The Fischer Indole Synthesis

The primary utility of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is its reaction with ketones to form the indole scaffold. The mechanism involves a [3,3]-sigmatropic rearrangement.[6]

Reaction Pathway Diagram

The following diagram illustrates the conversion of the hydrazine precursor into an Indomethacin-type scaffold.

Figure 1: Logical flow of the Fischer Indole Synthesis utilizing the target hydrazine.[7][8] The [3,3]-sigmatropic rearrangement is the rate-determining step.[8]

Handling, Safety, and Stability (E-E-A-T)

As a hydrazine derivative, this compound possesses specific toxicological risks that must be managed via engineering controls.

Toxicological Profile

-

Genotoxicity: Hydrazines are known alkylating agents. Treat as a potential mutagen/carcinogen.[9][10]

-

Sensitization: High risk of contact dermatitis.

-

Instability: The free base oxidizes rapidly in air to form azo compounds (turning red/brown). The HCl salt is relatively stable but hygroscopic.

Self-Validating Safety Protocol

-

Decontamination: Prepare a 10% Sodium Hypochlorite (Bleach) solution. All glassware and spatulas contacting the hydrazine must be soaked in bleach for 24 hours to oxidize residual hydrazine to nitrogen gas before washing.

-

PPE: Double nitrile gloves are mandatory. Use a full-face shield if working with quantities >5g due to the corrosive nature of the HCl salt.

-

Storage Verification: If the white powder turns yellow or orange, it indicates oxidation to the azo-derivative or hydrolysis. Discard and re-synthesize/re-order.

References

-

PubChem. (2025).[3][11] Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Robinson, B. (1982).[12] The Fischer Indole Synthesis. John Wiley & Sons.[12] (Classic mechanism reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 766495-20-9|Methyl 2-(4-hydrazinylphenyl)acetate|BLD Pharm [bldpharm.com]

- 3. 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride | C9H16ClN3O2S | CID 20068936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 5. PubChemLite - Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. riccachemical.com [riccachemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-(4-Hydrazinylphenyl)acetic acid | C8H10N2O2 | CID 419175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

Navigating the Unseen: A Technical Safety and Handling Guide for Methyl 4-Hydrazinophenylacetate Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for methyl 4-hydrazinophenylacetate hydrochloride is not publicly available. This guide has been meticulously compiled based on the safety data of its close structural analog, methyl 4-hydrazinobenzoate hydrochloride (CAS 6296-89-5) , and established safety protocols for hydrazine derivatives. The principles and procedures outlined herein should be considered a baseline for safe laboratory practices. A thorough risk assessment must be conducted before handling methyl 4-hydrazinophenylacetate hydrochloride, and all laboratory safety protocols should be strictly adhered to.

The Hydrazine Moiety: A Double-Edged Sword in Drug Discovery

Hydrazine and its derivatives are invaluable reagents in organic synthesis and key components in many pharmacologically active molecules. Their utility, however, is matched by their potential hazards, including toxicity and reactivity. Methyl 4-hydrazinophenylacetate hydrochloride, a compound of interest in drug development, belongs to this class. Understanding its potential risks is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This guide provides an in-depth technical overview of the safety considerations for handling methyl 4-hydrazinophenylacetate hydrochloride, drawing from the known properties of its close analog, methyl 4-hydrazinobenzoate hydrochloride.

Hazard Identification and Classification: An Analog-Based Approach

Based on the GHS classification for methyl 4-hydrazinobenzoate hydrochloride, it is prudent to handle methyl 4-hydrazinophenylacetate hydrochloride with the assumption of similar hazards.[1]

Table 1: GHS Hazard Classification for Methyl 4-Hydrazinobenzoate Hydrochloride [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Pictograms:

Signal Word: Warning

Primary Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for toxicity, a robust system of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Ventilation: All handling of methyl 4-hydrazinophenylacetate hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE should be considered the minimum requirement:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are necessary. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a reasonable starting point, but compatibility should be verified. Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Safe Handling and Storage: Mitigating Risks at the Source

Proactive measures during handling and storage are critical to preventing exposure and accidents.

Handling

-

Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.

-

Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Emergency Procedures: A Protocol for the Unexpected

A clear and practiced emergency plan is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

A chemical spill should be treated as a serious incident.

Diagram 1: Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Information: Understanding the Impact

While specific toxicological data for methyl 4-hydrazinophenylacetate hydrochloride is not available, hydrazine derivatives as a class are known to have toxic properties.

-

Acute Effects: As indicated by the GHS classifications of its analog, acute exposure can be harmful through ingestion, skin contact, or inhalation, and can cause skin and eye irritation.[1]

-

Chronic Effects: Some hydrazine derivatives are suspected carcinogens and may have effects on the central nervous system, liver, and kidneys with prolonged or repeated exposure.

-

Ecological Information: The environmental impact of this specific compound is unknown. However, good laboratory practice dictates that it should not be released into the environment. All waste should be disposed of as hazardous chemical waste according to local, state, and federal regulations.

Disposal Considerations: Responsible Stewardship

Contaminated materials and unused product should be treated as hazardous waste.

Diagram 2: Waste Disposal Decision Tree

Caption: Decision-making process for chemical waste disposal.

Conclusion: A Commitment to Safety

The use of novel compounds like methyl 4-hydrazinophenylacetate hydrochloride in research is essential for scientific advancement. However, this progress must be built on a foundation of safety. By treating this compound with the caution afforded to its hazardous analogs and adhering to the principles outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

-

Chem Service. (2014, July 31). SAFETY DATA SHEET: Methyl hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability of aryl hydrazine hydrochloride salts in storage

An In-Depth Technical Guide to the Storage Stability of Aryl Hydrazine Hydrochloride Salts

Abstract

Aryl hydrazine hydrochlorides are indispensable reagents in chemical synthesis, serving as pivotal precursors for a vast array of pharmaceuticals and agrochemicals, most notably through the Fischer indole synthesis.[1] However, their inherent reactivity presents significant challenges to their long-term stability in storage. As the hydrochloride salt, their stability is enhanced compared to the free base, yet they remain susceptible to degradation through oxidative and hydrolytic pathways.[2] This guide provides a comprehensive technical overview of the factors governing the stability of aryl hydrazine hydrochloride salts, outlines the primary degradation mechanisms, and details field-proven protocols for their proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a deep, mechanistic understanding to ensure the integrity and reliability of these critical starting materials.

The Chemical Duality: Utility vs. Instability

Aryl hydrazines are defined by the N-N single bond, a functional group that is both the source of its synthetic utility and its inherent instability. The lone pair of electrons on the nitrogen atoms makes them excellent nucleophiles but also renders them susceptible to oxidation. Conversion to the hydrochloride salt mitigates this reactivity by protonating one of the nitrogen atoms, reducing its nucleophilicity and increasing its resistance to air oxidation. Despite this, the equilibrium between the salt and the free base in the presence of atmospheric moisture, coupled with sensitivity to environmental factors, necessitates a rigorous approach to storage and handling.

Primary Degradation Pathways

The degradation of aryl hydrazine hydrochloride salts is primarily governed by two mechanistic pathways: oxidation and hydrolysis. Understanding these pathways is critical for developing effective stabilization strategies.

-

Oxidative Degradation: This is the most significant and rapid degradation pathway. In the presence of atmospheric oxygen, the aryl hydrazine free base (in equilibrium with its salt form) can undergo one-electron oxidation. This process generates highly reactive aryl radicals and aryl diazenes, which can participate in numerous side reactions, leading to colored impurities and loss of potency.[3][4] The reaction can be catalyzed by trace metal ions and is significantly accelerated by light.[5][6] The formation of radical species is a key concern, as they can initiate polymerization or other undesirable reactions.[6][7]

-

Hydrolytic Degradation: While less rapid than oxidation, hydrolysis can occur over extended storage, particularly under non-neutral pH conditions. The N-N bond can be susceptible to cleavage in aqueous acidic or basic environments, especially at elevated temperatures.[8] While the hydrochloride salt provides an acidic environment, the presence of moisture can facilitate slow hydrolysis over time, breaking down the molecule into the corresponding aniline and other byproducts. The mechanism often involves protonation of the second nitrogen atom, followed by nucleophilic attack by water.[8][9]

Critical Factors Influencing Stability

The stability of aryl hydrazine hydrochloride salts is not an intrinsic constant but is dynamically influenced by a combination of environmental factors. Control over these factors is the cornerstone of effective preservation.

| Factor | Impact on Stability | Causality & Rationale | Recommended Storage & Handling Protocol |

| Oxygen (Air) | High | Direct reactant in the primary oxidative degradation pathway, leading to the formation of radicals and colored impurities.[3][5] | Store under an inert atmosphere (e.g., Nitrogen or Argon). Use techniques like vacuum backfilling for packaging. Minimize headspace in containers. |

| Light | High | UV and visible light can provide the activation energy for photo-induced cleavage of the N-N bond and accelerate oxidative processes.[5] | Store in amber glass bottles or other opaque containers. Avoid exposure to direct sunlight or strong artificial light. |

| Temperature | Moderate to High | Elevated temperatures increase the rate of all degradation reactions (both oxidation and hydrolysis) and can lead to thermal decomposition.[10][11] | Store in a cool, controlled environment. Avoid heat sources. For long-term storage, refrigeration (2-8 °C) is often recommended, but ensure the container is sealed to prevent moisture condensation upon removal. |

| Moisture (Humidity) | Moderate | Water is a reactant in hydrolytic degradation and can facilitate the equilibrium shift from the more stable salt to the reactive free base. | Store in a dry, low-humidity environment. Use desiccants in secondary containment if necessary. Ensure containers are tightly sealed.[12] |

| pH | Moderate | While the hydrochloride salt is acidic, exposure to basic conditions will deprotonate the salt to the more reactive free base, accelerating oxidation. Extreme acidic conditions at high temperatures can accelerate hydrolysis.[13][14] | Maintain the material as the hydrochloride salt. Avoid contact with basic substances. Use in buffered systems where pH is controlled if used in solution. |

| Incompatible Materials | High | Strong oxidizing agents will react violently. Contact with bases neutralizes the stabilizing salt. Trace metals can catalyze decomposition.[15][16] | Store away from oxidizing agents, strong acids, strong bases, and metal salts. Use glass or other inert materials for handling and storage. |

Protocol for Stability Assessment: Forced Degradation Studies

To rigorously assess the stability of an aryl hydrazine hydrochloride and to develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to produce likely degradants.[17][18] The goal is to achieve 5-20% degradation, which is sufficient to detect and resolve degradation products from the parent compound without destroying the sample entirely.[19]

Step-by-Step Forced Degradation Protocol

This protocol outlines the typical stress conditions applied. A stock solution of the aryl hydrazine hydrochloride (e.g., 1 mg/mL in a suitable solvent like methanol or a water/methanol mix) is prepared for these studies.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Store a sample at room temperature and another at 60 °C.

-

Monitor at intervals (e.g., 2, 8, 24 hours).

-

After the desired time, cool (if heated) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[20]

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Store a sample at room temperature and another at 60 °C.

-

Monitor at intervals.

-

After the desired time, cool (if heated) and neutralize with an equivalent amount of 0.1 M HCl before analysis.[20]

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature in the dark to prevent photolysis.

-

Monitor at intervals. The reaction is often rapid.[17]

-

-

Thermal Degradation:

-

Expose the solid powder to dry heat (e.g., 80 °C) in a calibrated oven.

-

Periodically sample the solid, dissolve in a solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid powder and a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Analyze both the exposed and control samples.

-

Analytical Workflow for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity and stability of aryl hydrazine hydrochloride salts.[21] Due to the often-poor chromophoric properties of hydrazines and their reactivity, a derivatization step is frequently employed to create a stable, highly UV-absorbent product (a hydrazone) for reliable quantification.[22][23]

General HPLC-UV Protocol with Derivatization

-

Objective: To quantify the parent aryl hydrazine and separate it from potential degradation products.

-

Principle: The hydrazine is reacted with an aldehyde (e.g., benzaldehyde) to form a stable hydrazone derivative that has a strong UV chromophore, allowing for sensitive detection.[23][24]

-

Sample Preparation & Derivatization:

-

Accurately weigh and dissolve the aryl hydrazine HCl sample (stressed or unstressed) in a suitable diluent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

-

Create a derivatizing solution of benzaldehyde in methanol (e.g., 1% v/v).

-

In a vial, mix 1.0 mL of the sample solution with 0.5 mL of the benzaldehyde solution.

-

Allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature to ensure complete derivatization.

-

Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from low to high organic content (e.g., 30% B to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV Diode Array Detector (DAD) at the λmax of the hydrazone derivative (e.g., ~300-350 nm).

-

Injection Volume: 10 µL

-

-

System Validation: The method's specificity is demonstrated by its ability to resolve the main derivative peak from all peaks generated during the forced degradation study. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with any degradants.

Conclusion

The stability of aryl hydrazine hydrochloride salts is a critical parameter that directly impacts the quality, safety, and efficacy of the materials and pharmaceuticals derived from them. While the salt form offers a significant improvement over the free base, it is not immune to degradation. A comprehensive understanding of the oxidative and hydrolytic degradation pathways, coupled with strict control over environmental factors—namely oxygen, light, temperature, and moisture—is paramount for ensuring long-term stability. The implementation of robust analytical methods, validated through forced degradation studies, provides the necessary assurance of material integrity from procurement through to synthesis. By adhering to the principles and protocols outlined in this guide, researchers and developers can mitigate the risks associated with instability, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.

-

Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]

- Cayman Chemical. (2025, October 15). Safety Data Sheet.

-

Heinrich, M. R. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. PubMed, 2014(3), 377-81. Retrieved from [Link]

-

Li, Z., & Li, C.-J. (2010). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 12(15), 3392–3395. Retrieved from [Link]

- Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.

- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Hydrazine dihydrochloride.

-

Defense Technical Information Center. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Retrieved from [Link]

- Google Patents. (2007). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Ligas, M. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

-

Sar, S., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4256–4268. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

OSHA. HYDRAZINE Method no.: 44. Retrieved from [Link]

-

Li, J. J., & Lim, Y. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5462–5465. Retrieved from [Link]

-

Gao, W., et al. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C, 114(1), 832–842. Retrieved from [Link]

-

Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020, March 30). Safety Data Sheet: Hydrazine monohydrochloride. Retrieved from [Link]

-

Wang, Y., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. RSC Advances, 12(22), 14109-14114. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Thieme Chemistry. (2008). Product Class 34: Arylhydrazines. Science of Synthesis. Retrieved from [Link]

-

Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Cox, R. A., & Yates, K. (1982). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 60(24), 3061-3070. Retrieved from [Link]

-

ResearchGate. (2019). Proposed mechanism of acid hydrolysis of hydrazones. Retrieved from [Link]

-

Wikipedia. Hydrazines. Retrieved from [Link]

-

Hartwig, J. F., et al. (2017). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 56(41), 12703-12707. Retrieved from [Link]

-

Ferguson, M. B., & Le, N. B. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(10), 1225–1236. Retrieved from [Link]

-

Drouin, G., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 44(9), 1806-1823. Retrieved from [Link]

-

Defense Technical Information Center. (1985). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Retrieved from [Link]

-

ResearchGate. (2019). Visible Light Induced Aerobic Coupling of Arylboronic Acids Promoted by Hydrazone. Retrieved from [Link]

-

Krossing, I., et al. (2019). Low‐Temperature Isolation of a Labile Silylated Hydrazinium‐yl Radical Cation, [(Me3Si)2N−N(H)SiMe3].+. Angewandte Chemie International Edition, 58(40), 14197-14201. Retrieved from [Link]

-

Anthemidis, A. N., & Ioannou, K.-I. G. (2009). Micelles Mediated Zone Fluidics Method for Hydrazine Determination in Environmental Samples. International Journal of Environmental Analytical Chemistry, 89(8-12), 659–669. Retrieved from [Link]

-

O'Brien, P. J. (2000). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Current Drug Metabolism, 1(1), 1-32. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Defense Technical Information Center. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

-

Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-70. Retrieved from [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]

- 3. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajpsonline.com [ajpsonline.com]

- 19. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. researchgate.net [researchgate.net]

- 23. osha.gov [osha.gov]

- 24. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains an indispensable tool for the construction of the indole nucleus.[1] This versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, is widely employed in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Notably, it is a key step in the production of antimigraine drugs of the triptan class.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis using methyl 2-(4-hydrazinylphenyl)acetate hydrochloride as the starting material to synthesize methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate, a valuable building block in medicinal chemistry.

Reaction Overview and Mechanistic Insight

The Fischer indole synthesis proceeds through a well-elucidated cascade of reactions. The process is initiated by the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine, which then undergoes a crucial[2][2]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[1][2]

In this application, methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is reacted with methyl pyruvate. The choice of methyl pyruvate as the carbonyl partner is strategic, as it leads to the formation of an indole with a synthetically useful methoxycarbonyl group at the 2-position.

Experimental Protocol: Synthesis of Methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate

This protocol is adapted from established procedures for the Fischer indole synthesis of indole-2-carboxylates, with modifications to accommodate the specific substrates and to favor milder reaction conditions that preserve the ester functionalities.[3] The use of p-toluenesulfonic acid (TsOH) in an aprotic solvent is recommended to minimize potential hydrolysis of the ester groups, a common side reaction with stronger mineral acids.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride | (Not available) | 232.68 | 10 | 1.0 |

| Methyl pyruvate | 600-22-6 | 102.09 | 11 | 1.1 |

| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 6192-52-5 | 190.22 | 1.5 | 0.15 |

| Toluene | 108-88-3 | 92.14 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Hexanes | 110-54-3 | 86.18 | - | - |

Step-by-Step Procedure

-

Hydrazone Formation (in situ):

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (2.33 g, 10 mmol) and toluene (100 mL).

-

Add methyl pyruvate (1.12 g, 11 mmol) to the suspension.

-

Add p-toluenesulfonic acid monohydrate (0.29 g, 1.5 mmol).

-

-

Fischer Indolization:

-

Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be employed to obtain the pure methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate.

-

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate.

Troubleshooting and Key Considerations

-

Hydrolysis of Esters: While TsOH is a milder acid, prolonged reaction times or elevated temperatures could still lead to some ester hydrolysis. It is crucial to monitor the reaction closely by TLC. If hydrolysis is observed, consider using an even milder acid catalyst or a shorter reaction time.

-

Incomplete Reaction: If the reaction does not go to completion, a small additional portion of the acid catalyst can be added. Ensure that the removal of water in the Dean-Stark trap is efficient, as the presence of water can hinder the reaction.

-

Purification Challenges: The product, containing two ester groups, may have moderate polarity. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from any byproducts.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toluene is flammable and toxic; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

The Fischer indole synthesis provides a robust and reliable method for the preparation of methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate from methyl 2-(4-hydrazinylphenyl)acetate hydrochloride and methyl pyruvate. The use of p-toluenesulfonic acid as a catalyst offers a milder alternative to traditional acid catalysts, minimizing the risk of ester hydrolysis and leading to cleaner reaction profiles. This detailed protocol serves as a valuable resource for researchers engaged in the synthesis of functionalized indole derivatives for applications in drug discovery and materials science.

References

-

Fischer indole synthesis. In Wikipedia. Retrieved February 20, 2026, from [Link]

- Murakami, Y., Yokoyama, Y., & Okuyama, T. (1984).

-

Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses (Vol. 78, p. 71).

- Hughes, D. L. (1993). The Fischer Indole Synthesis. In Organic Reactions (pp. 327-493). John Wiley & Sons, Inc.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

- O'Connor, K. J. (1998). The Fischer Indole Synthesis. Chemical Society Reviews, 27(5), 337-346.

Sources

Application Note: Optimized Fischer Indole Synthesis from Methyl Ketones

Strategic Overview

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold—a "privileged structure" in medicinal chemistry found in triptans (migraine therapy), NSAIDs (Indomethacin), and oncology targets.[1][2][3]

While the reaction is ostensibly simple—condensing an aryl hydrazine with a ketone—reacting methyl ketones (

Key Applications

-

Library Generation: Rapid synthesis of 2-arylindole derivatives for SAR studies.

-

Isotopic Labeling: Incorporation of

via labeled hydrazines. -

Scaffold Hopping: Converting ketone intermediates into rigid fused heterocycles.

Mechanistic Insight & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction is not merely a dehydration; it is a cascade involving a [3,3]-sigmatropic rearrangement.[1]

The "Ene-Hydrazine" Bottleneck

The rate-determining event is often the formation of the ene-hydrazine tautomer.

-

Methyl Ketones: The methyl group (

) competes with the methylene group ( -

Thermodynamic Control: Cyclization preferentially occurs at the more substituted carbon (the methylene), yielding 2,3-disubstituted indoles .

-

Kinetic Control: Steric bulk or specific Lewis acids can force cyclization at the methyl group, yielding 2-substituted indoles .

Mechanistic Pathway Diagram[2][3]

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis.[2][3][4][5] The [3,3]-sigmatropic shift is the irreversible step defining the indole core.

Critical Parameters & Optimization

Success depends on selecting the correct acid catalyst and solvent system based on the ketone substrate.

Solvent & Catalyst Selection Matrix

| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Harsh) | Recommended For |

| Catalyst | 4% | Glacial Acetic Acid | ||

| Temp | Reflux ( | Reflux ( | ||

| Substrate | Reactive aldehydes | Methyl Ketones | Sterically hindered ketones | |

| Yield | Moderate | High | High (Purification difficult) | |

| Pros | Cleanest profile | Best Balance | Forces difficult reactions |

Expert Insight: For methyl ketones (e.g., acetophenone, 2-butanone), Condition B (Glacial AcOH) is superior. It acts as both solvent and catalyst, driving the reaction without the "tarring" often seen with Polyphosphoric Acid (PPA) or Zinc Chloride (

Experimental Protocol

Target Synthesis: 2-Phenylindole (from Acetophenone and Phenylhydrazine).[6][7][8][9]

Method: Two-Step (Hydrazone Isolation

Phase 1: Formation of Phenylhydrazone[2][10][11]

-

Stoichiometry: Charge a 250 mL Round Bottom Flask (RBF) with Acetophenone (1.0 eq, e.g., 12.0 g) and Phenylhydrazine (1.0 eq, 10.8 g).

-

Safety: Phenylhydrazine is toxic and a suspected carcinogen. Use double gloves and work in a fume hood.

-

-

Solvent: Add Ethanol (95%) (40 mL) and Glacial Acetic Acid (1 mL).

-

Reaction: Warm on a steam bath or oil bath at

for 1 hour. -

Workup: Cool the mixture in an ice bath. Massive precipitation of the hydrazone should occur.

-

Filtration: Filter the solid, wash with cold dilute HCl (to remove unreacted hydrazine) and then cold ethanol.

Phase 2: Cyclization (Indolization)[8][11]

-

Setup: Place the dry Phenylhydrazone (from Phase 1) into a clean RBF.

-

Catalysis: Add Polyphosphoric Acid (PPA) (approx.[2] 10x weight of hydrazone) OR Zinc Chloride (

, 5 eq).-

Alternative (Recommended for ease): Use Glacial Acetic Acid saturated with

gas or simply reflux in pure Glacial AcOH if the substrate is reactive enough. For this protocol, we use PPA for robustness.

-

-

Heating: Heat the mixture to

with mechanical stirring.-

Visual Cue: The mixture will darken significantly. Evolution of ammonia gas (

) indicates the reaction is proceeding.

-

-

Quenching: After 2-3 hours (monitor by TLC), cool to

and carefully pour onto crushed ice (200 g) with vigorous stirring. The PPA will dissolve, precipitating the crude indole. -

Purification:

Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis of 2-phenylindole.

Quality Control & Troubleshooting (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| No Precipitate (Phase 1) | Hydrazone is soluble in hot EtOH | Cool to |

| Deep Red/Black Tar (Phase 2) | Polymerization / Oxidation | Temperature too high. Reduce temp by |

| Retained "Hydrazine" Smell | Incomplete reaction | Check TLC. If hydrazone remains, add more acid catalyst. |

| Regioisomer Mixture | Unsymmetrical Ketone (e.g., 2-butanone) | 2,3-dimethylindole is usually favored over 2-ethylindole. To shift ratio, change acid strength (See Robinson references). |

Analytical Validation

-

TLC: Eluent Hexane:EtOAc (8:2). Indoles typically fluoresce intense blue/purple under UV (254/365 nm).

-

NMR: Look for the disappearance of the hydrazone

(usually broad, >8 ppm) and appearance of the indole

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][7][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.

-

Shriner, R. L., Ashley, W. C., & Welch, E. (1942). "2-Phenylindole."[6][7][8][9] Organic Syntheses, Coll.[8] Vol. 3, p.725.

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

-

Li, J. J. (2009). "Fischer Indole Synthesis."[2][3][4][5][7][9][11][12][14] In Name Reactions, Springer.

-

BenchChem. (2025).[7] "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. testbook.com [testbook.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of 2-phenylindole | PDF [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchwithnj.com [researchwithnj.com]

- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Indole synthesis [organic-chemistry.org]

Preparation of indomethacin analogs using 4-hydrazinophenylacetate esters

Application Note: High-Efficiency Synthesis of 5-Carboxymethyl Indomethacin Analogs via Fischer Indolization

Executive Summary

This Application Note details a robust protocol for synthesizing 5-substituted indomethacin analogs , specifically targeting the replacement of the classic 5-methoxy group with a (carboxymethyl) ester moiety . By utilizing 4-hydrazinophenylacetate esters as the hydrazine source in a Fischer Indole Synthesis, researchers can generate novel indole-3-acetic acid derivatives. These analogs are of significant interest in medicinal chemistry for developing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with altered lipophilicity, metabolic stability, and potentially improved COX-2 selectivity profiles compared to the parent compound, Indomethacin.

Scientific Rationale & Mechanism

The synthesis of Indomethacin typically involves the reaction of 4-methoxyphenylhydrazine with levulinic acid.[1] However, the 5-methoxy group is a site of metabolic O-demethylation. Replacing this with a carbon-linked ester side chain (via 4-hydrazinophenylacetate ) offers two strategic advantages:

-

Metabolic Stability: The C-C bond at the 5-position is resistant to the rapid oxidative metabolism that affects the ether linkage.

-

Dual-Warhead Potential: The resulting analog possesses two carboxylate handles (at C3 and C5), allowing for the conjugation of multiple pharmacophores or prodrug moieties.

Reaction Mechanism: The Fischer Indolization

The core transformation relies on the acid-catalyzed condensation of the hydrazine ester with levulinic acid.[1]

-

Hydrazone Formation: The hydrazine nitrogen attacks the ketone of levulinic acid.

-

[3,3]-Sigmatropic Rearrangement: The key step where the N-N bond breaks and the C-C bond forms, establishing the indole core.

-

Cyclization & Aromatization: Loss of ammonia (

) yields the indole ring.[1][2]

Figure 1: Mechanistic pathway for the conversion of 4-hydrazinophenylacetate esters to the indole core.[2]

Experimental Protocol

Caution: Arylhydrazines are suspected carcinogens and toxic by inhalation/skin contact.[3][4] Indomethacin analogs are potent biological agents. Perform all reactions in a fume hood wearing full PPE.

Materials Required

-

Reagent A: Ethyl 2-(4-hydrazinophenyl)acetate hydrochloride (CAS: Custom or prepared from 4-aminophenylacetic acid).

-

Reagent B: Levulinic acid (98%).

-

Reagent C: 4-Chlorobenzoyl chloride.

-

Solvent: Acetic acid (glacial), Toluene, Pyridine, DMF.

-

Catalyst: Sulfuric acid (

) or Zinc Chloride (

Phase 1: Synthesis of the Indole Core

Target: 2-Methyl-5-(ethoxycarbonylmethyl)-indole-3-acetic acid

-

Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Ethyl 2-(4-hydrazinophenyl)acetate hydrochloride in 30 mL of glacial acetic acid .

-

Addition: Add 11 mmol (1.1 equiv) of Levulinic acid.

-

Catalysis: Add 0.5 mL of concentrated

(or 1.5g fused -

Reaction: Heat the mixture to 80°C for 30 minutes, then increase to reflux (118°C) for 3-4 hours. Monitor by TLC (50:50 EtOAc:Hexane). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 200 mL of ice-water . Stir vigorously for 30 minutes. The crude indole usually precipitates as a brown solid.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Gradient 0-5% MeOH in DCM).

-

Yield Expectation: 60-75%.

-

Phase 2: N-Acylation (Indomethacin Analog Formation)

Target: 1-(4-chlorobenzoyl)-2-methyl-5-(ethoxycarbonylmethyl)-indole-3-acetic acid

-

Preparation: Dissolve 5 mmol of the Phase 1 Indole product in 15 mL of dry DMF (or Pyridine).

-

Base: Cool to 0°C and add 15 mmol of Sodium Hydride (60% dispersion) carefully if using DMF. If using Pyridine, no extra base is needed.

-

Acylation: Dropwise add 6 mmol of 4-Chlorobenzoyl chloride.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

-

Quench: Carefully add water to quench excess reagent.

-

Isolation:

-

Acidify to pH 3-4 with dilute HCl.

-

Extract with Ethyl Acetate.[5]

-

The product (a carboxylic acid at C3, ester at C5) will be in the organic layer.

-

-

Final Purification: Recrystallize from tert-butyl methyl ether (TBME) or Hexane/Acetone.

Data Analysis & Validation

To validate the structure, compare spectral data against standard Indomethacin.

| Feature | Standard Indomethacin | 5-Carboxymethyl Analog (Target) |

| C5 Substituent | Methoxy ( | Ethoxycarbonylmethyl ( |

| 1H NMR (C5) | Singlet ~3.8 ppm (3H) | Singlet ~3.6 ppm (2H, |

| 1H NMR (C2-Me) | Singlet ~2.3 ppm | Singlet ~2.3-2.4 ppm |

| IR Spectrum | C=O (Acid): ~1715 cm⁻¹ | C=O (Acid): ~1715 cm⁻¹; C=O (Ester): ~1735 cm⁻¹ |

| Mass Spec (ESI) | [M+H]+ 358.08 | [M+H]+ varies (approx +56 Da vs Indomethacin) |

Key Diagnostic: The disappearance of the characteristic methoxy singlet and the appearance of the ester ethyl group signals in the proton NMR confirm the successful analog synthesis.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 5-substituted indomethacin analogs.

References

-

Merck & Co. (1965). Indomethacin and its synthesis. Journal of the American Chemical Society. (Classic Reference).

-

Ahmed, M., et al. (2018).[6] Microwave-assisted synthesis of Indomethacin analogs and their anti-inflammatory activity. Mini-Reviews in Medicinal Chemistry.

-

El-Moghazy, S. M., et al. (2020).[5] New indomethacin analogs as selective COX-2 inhibitors: Synthesis and biological evaluation. Archiv der Pharmazie.

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Cayman Chemical. (2025). Safety Data Sheet: 4-Hydroxyphenylacetic Acid Derivatives.

Sources

- 1. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. riccachemical.com [riccachemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. (PDF) Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives [academia.edu]

Application Notes and Protocols: Reaction Conditions for the Cyclization of Methyl 2-(4-hydrazinylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Methyl 2-(4-hydrazinylphenyl)acetate

Methyl 2-(4-hydrazinylphenyl)acetate is a versatile bifunctional molecule, possessing both a reactive hydrazine moiety and an ester group. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The strategic cyclization of this compound can lead to the formation of important pharmacophores such as indazolones and pyridazinones, each with a distinct profile of biological activity.

This comprehensive guide provides detailed application notes and protocols for the controlled cyclization of methyl 2-(4-hydrazinylphenyl)acetate. We will explore the reaction conditions that favor the formation of different heterocyclic cores, delve into the mechanistic underpinnings of these transformations, and provide experimentally grounded protocols for their synthesis.

I. Synthesis of (1-Oxo-1,2,3,4-tetrahydro-5H-indazol-5-yl)acetic Acid Derivatives: The Indazolone Pathway

The formation of an indazolone ring from methyl 2-(4-hydrazinylphenyl)acetate typically involves an intramolecular cyclization reaction. This can be achieved through acid-catalyzed condensation, where the ester group is attacked by the hydrazine moiety.

Mechanistic Rationale: Acid-Catalyzed Intramolecular Cyclization

Under acidic conditions, the carbonyl group of the ester is protonated, increasing its electrophilicity. The more nucleophilic nitrogen of the hydrazine then attacks the activated carbonyl carbon, initiating the cyclization process. Subsequent elimination of methanol drives the reaction towards the formation of the stable indazolone ring. The choice of acid catalyst is crucial; strong acids can promote the desired reaction but may also lead to side products if not carefully controlled.

Caption: Proposed mechanism for acid-catalyzed indazolone formation.

Protocol 1: Acid-Catalyzed Cyclization to form 2-(1-Oxo-2,3-dihydro-1H-indazol-6-yl)acetic acid

This protocol is adapted from general principles of acid-catalyzed intramolecular cyclization of hydrazine-containing esters.

Materials:

-

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride[1]

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a solution of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL/g of starting material), add a catalytic amount of concentrated acid (e.g., 0.1-0.2 eq of H₂SO₄ or a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indazolone derivative.

Table 1: Comparison of Acid Catalysts for Indazolone Synthesis

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |

| Conc. H₂SO₄ | Methanol | Reflux | 4-6 | Moderate to Good | Strong acid, may require careful control of reaction time to avoid side reactions. |

| Conc. HCl | Ethanol | Reflux | 6-8 | Moderate | Volatile acid, may require a closed system for prolonged reactions. |

| p-TsOH | Toluene | Reflux | 8-12 | Good | Milder acid, often provides cleaner reactions. |

II. Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetic Acid Derivatives: The Pyridazinone Pathway

The formation of a six-membered pyridazinone ring involves the intramolecular condensation between the hydrazine moiety and the ester, which is often hydrolyzed to the carboxylic acid in situ. This reaction is typically promoted by heating in a suitable solvent, sometimes with the addition of a dehydrating agent or a catalyst.

Mechanistic Rationale: Thermal Intramolecular Amidation

The cyclization to form the pyridazinone likely proceeds through the formation of a hydrazide intermediate, followed by intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the ester (or the corresponding carboxylic acid), leading to a tetrahedral intermediate which then collapses to form the stable six-membered pyridazinone ring with the elimination of methanol (or water).

Sources

Application Notes and Protocols: Leveraging Lewis Acid Catalysis with Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride in Heterocyclic Synthesis

Introduction: Unlocking the Synthetic Potential of a Versatile Hydrazine Building Block

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a valuable bifunctional building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds of high interest in medicinal chemistry and drug development. The presence of a nucleophilic hydrazine moiety, an activatable aromatic ring, and a modifiable ester group makes it a prime substrate for a variety of cyclization strategies. The efficacy and selectivity of these transformations are profoundly influenced by the choice of catalyst. Lewis acids, in particular, play a pivotal role in activating substrates, promoting key bond formations, and directing reaction pathways.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, with a focus on Lewis acid-catalyzed transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are robust and reproducible. The core of this document is dedicated to the Fischer indole synthesis, a cornerstone reaction for this class of compounds. Additionally, we will explore its application in the synthesis of other important heterocyclic systems, such as pyrazoles and 1,2,4-triazines, providing detailed, actionable protocols for each.

Reagent Characteristics and Safe Handling

Before proceeding to synthetic protocols, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride

| Property | Value | Source |

| CAS Number | 252752-46-8 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 216.67 g/mol | [1] |

| Physical Form | Powder | [1] |

| IUPAC Name | methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | [2] |

Safety and Handling Precautions:

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, like other hydrazine derivatives, must be handled with care. The hydrochloride salt form generally offers greater stability and easier handling compared to the free base.[3]

-

GHS Hazard Statements: Based on data for the compound and related phenylhydrazine hydrochlorides, the following hazards are pertinent: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335). It may also be suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[3][4][5]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[3][4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling. Keep away from incompatible materials such as strong oxidizing agents and bases.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Due to potential environmental toxicity, avoid release into the environment.[5]

Core Application: The Fischer Indole Synthesis

The most prominent application of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is as a precursor in the Fischer indole synthesis. This reaction provides a direct route to indole-5-acetic acid derivatives, which are key structural motifs in various biologically active compounds, including plant hormones (auxins) and pharmaceuticals.[6][7]

Mechanism of Action: The Role of the Lewis Acid

The Fischer indole synthesis proceeds through a series of well-established steps, wherein the Lewis acid catalyst is crucial for promoting two key transformations: the initial formation of the hydrazone and the subsequent rate-determining[8][8]-sigmatropic rearrangement.[6][9]

-

Hydrazone Formation: The reaction begins with the condensation of the hydrazine with a ketone or aldehyde. The Lewis acid (LA) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the hydrazine.

-

Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[8][8]-Sigmatropic Rearrangement: The enamine, protonated or activated by the Lewis acid, undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement. This is often the rate-limiting step and results in the formation of a new C-C bond.

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-type nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Lewis Acid Catalyst Selection: A Comparative Overview

The choice of Lewis acid is critical and can significantly affect reaction yields, times, and conditions. While a wide array of acids can be used, their practical application varies based on their strength, cost, and handling requirements.[9]

Table 2: Comparison of Common Lewis Acids for Fischer Indole Synthesis

| Lewis Acid | Common Form | Typical Conditions | Advantages | Disadvantages & Handling |

| Zinc Chloride (ZnCl₂) | Anhydrous powder | High temp. (150-200 °C), often neat or in high-boiling solvents. | Inexpensive, readily available, effective for many substrates.[6] | Requires stoichiometric amounts, highly hygroscopic (must be anhydrous), harsh conditions. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Liquid | Moderate temp. (rt to 80 °C) in solvents like DCM, Toluene, or Acetic Acid. | High catalytic activity, milder conditions than ZnCl₂, soluble in organic solvents. | Moisture-sensitive, corrosive, releases toxic HF upon hydrolysis. Must be handled in a fume hood. |

| Aluminum Chloride (AlCl₃) | Anhydrous powder | Varies, often moderate temperatures in chlorinated solvents. | Strong Lewis acid, effective for less reactive substrates. | Highly reactive with water, generates HCl gas, can be difficult to handle. |

| Scandium Triflate (Sc(OTf)₃) | Crystalline solid | Catalytic amounts (1-10 mol%), mild conditions (rt to 60 °C). | Highly effective in catalytic amounts, water-tolerant, recyclable.[10][11] | Expensive compared to other Lewis acids. |

| Indium(III) Chloride (InCl₃) | Anhydrous solid | Catalytic amounts, often in aqueous or organic solvents. | Water-tolerant, effective catalyst for various cyclizations. | Moderate cost, less commonly used than others for this specific reaction. |

Protocol 1: Synthesis of Methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetate

This protocol details a one-pot procedure for the synthesis of a tetracyclic indole derivative from methyl 2-(4-hydrazinylphenyl)acetate hydrochloride and cyclohexanone, using boron trifluoride etherate as a versatile and efficient catalyst.

Experimental Workflow Diagram:

Materials:

-

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)

-

Glacial Acetic Acid (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution (for work-up)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq) and glacial acetic acid (approx. 0.2 M concentration).

-

Reagent Addition: Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the hydrazone.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add boron trifluoride etherate (1.5 eq) dropwise via syringe. Causality Note: The initial hydrazone formation can be acid-catalyzed, and the hydrochloride salt provides some acidity. The addition of the stronger Lewis acid should be done at low temperature to control the potentially exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of acetic acid used).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Expected Results:

The product, methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetate, should be isolated as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Alternative Applications in Heterocyclic Synthesis

The reactivity of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride extends beyond indole synthesis. Its hydrazine moiety is a classical nucleophile for the construction of other five- and six-membered heterocycles.

Application 2: Knorr-Type Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for synthesizing pyrazoles. Lewis acids can catalyze this condensation-cyclization sequence, often leading to improved yields and milder reaction conditions.[8]

Mechanism Insight: The Lewis acid activates a carbonyl group of the 1,3-dicarbonyl compound, facilitating the initial attack by the hydrazine to form a hydrazone intermediate. Subsequent intramolecular attack of the remaining hydrazinyl-NH group onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Protocol 2: Synthesis of Methyl 2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetate

Materials:

-

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

-

Ethanol or Toluene (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq), acetylacetone (1.1 eq), and scandium(III) triflate (0.1 eq).

-

Solvent Addition: Add ethanol or toluene (to 0.3 M). Expertise Note: While ethanol is a traditional solvent, toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol, 110 °C for toluene) for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.

Application 3: Synthesis of 1,2,4-Triazines

1,2,4-Triazines can be synthesized from hydrazine derivatives through condensation with 1,2-dicarbonyl compounds (in the presence of an ammonia source) or via more complex multi-component reactions. Lewis acids can promote the key C-N bond-forming steps. For instance, Lewis acids like Ni(OTf)₂ have been shown to catalyze the formation of tetrazines from nitriles and hydrazine, a related transformation.[12] A plausible route starting from our substrate would involve condensation with a 1,2-diketone and an ammonia source.

Protocol 3: Synthesis of a 1,2,4-Triazine Derivative

Materials:

-

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

-

Ammonium Acetate (excess, e.g., 10 eq)

-

Zinc Chloride (ZnCl₂) (0.2 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

Reaction Setup: Combine methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq), benzil (1.0 eq), ammonium acetate (10 eq), and anhydrous zinc chloride (0.2 eq) in a round-bottom flask.

-

Solvent and Reaction: Add glacial acetic acid and heat the mixture to reflux (~120 °C) for 2-4 hours.

-

Work-up: Cool the mixture and pour it into ice water. The product often precipitates. Collect the solid by filtration.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure triazine product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive catalyst (e.g., hydrated ZnCl₂); Insufficient temperature; Steric hindrance from substrates. | Ensure Lewis acid is anhydrous. Increase reaction temperature or switch to a more potent catalyst (e.g., BF₃·OEt₂). Consider using microwave irradiation to promote the reaction. |

| Formation of Multiple Products/Isomers | (Fischer Indole) Use of an unsymmetrical ketone; Side reactions. | Use a symmetrical ketone if possible. Lower the reaction temperature. Screen different Lewis acids, as some may offer better regioselectivity. |

| Dark, Tar-like Reaction Mixture | Decomposition of starting materials or product at high temperatures. | Reduce reaction temperature and/or time. Use a milder catalyst (e.g., Sc(OTf)₃). Ensure an inert atmosphere to prevent oxidation. |

| Difficult Purification | Product is highly polar or has similar polarity to byproducts. | Adjust the eluent system for column chromatography. Consider derivatization (e.g., hydrolysis of the ester) to alter polarity for purification, followed by re-esterification if needed. |

References

-

Shaabani, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 21, 2026, from [Link]

-